Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a 3,4-dimethoxyphenyl substituent at the 2-position and an ethyl ester group at the 4-position of the thiazole ring. Thiazoles are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 3,4-dimethoxyphenyl moiety introduces electron-donating methoxy groups, which may enhance stability, solubility, and receptor-binding interactions compared to simpler thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-4-19-14(16)10-8-20-13(15-10)9-5-6-11(17-2)12(7-9)18-3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCKHOLUIPNHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377062 | |
| Record name | ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-18-6 | |
| Record name | Ethyl 2-(3,4-dimethoxyphenyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate has shown promise in pharmaceutical applications due to its potential biological activities. Studies indicate that compounds with similar structures may exhibit:
- Anticancer Properties : Some derivatives of thiazole compounds have demonstrated significant anticancer activity. For instance, related thiazole derivatives have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .
- Neuroprotective Effects : Research has indicated that certain thiazole derivatives can inhibit metabolic enzymes linked to neurological disorders, suggesting potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Mechanistic Studies
Understanding the mechanisms of action for this compound is crucial for its application in drug development. Interaction studies are essential to elucidate its pharmacodynamics and pharmacokinetics. These studies could include:
- Binding Affinity Assessments : Evaluating how well the compound interacts with specific biological targets.
- In Vivo and In Vitro Studies : Conducting experiments to assess the compound's efficacy and safety profiles in biological systems.
Several case studies have explored the applications of this compound in various therapeutic contexts:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer activity of thiazole derivatives similar to this compound. The research indicated that these compounds could significantly inhibit cell proliferation in cancer cell lines with IC50 values comparable to established anticancer drugs like doxorubicin .
Case Study 2: Neuroprotective Potential
Another investigation demonstrated that specific thiazole derivatives could effectively inhibit acetylcholinesterase enzymes linked to neurodegenerative diseases. This suggests that this compound may also possess neuroprotective properties worth exploring further .
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiazole ring and the methoxyphenyl group allows for hydrogen bonding and hydrophobic interactions with target molecules, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous thiazole derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Ethyl 2-[(3-Chlorophenyl)methyl]-1,3-Thiazole-4-Carboxylate ()
- Substituent : 3-Chlorophenylmethyl group (electron-withdrawing).
- Chlorophenyl derivatives often exhibit stronger antimicrobial activity due to halogen-bonding interactions with biological targets .
Ethyl 2-(Acetylamino)-1,3-Thiazole-4-Carboxylate ()
- Substituent: Acetylamino group (hydrogen-bond donor).
- Key Differences: The acetylamino group facilitates hydrogen bonding, improving binding affinity to enzymes like cyclooxygenase (anti-inflammatory applications).
- Biological Activity : Demonstrated anti-inflammatory and antimicrobial effects, whereas the target compound may prioritize neuroactivity .
Ethyl 2-[(4-Methoxyphenyl)Amino]-1,3-Thiazole-4-Carboxylate ()
- Substituent: 4-Methoxyphenylamino group (electron-donating and basic).
- Key Differences: The amino group enables salt formation and further functionalization (e.g., acylation), offering synthetic versatility. Single methoxy substitution limits steric hindrance compared to the target compound’s 3,4-dimethoxy arrangement .
- Biological Activity: Potential applications in CNS disorders, similar to the target compound, but with distinct pharmacokinetic profiles .
Structural and Functional Group Analysis
Table 1: Comparative Overview of Key Thiazole Derivatives
Biological Activity
Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate is an organic compound belonging to the thiazole family, recognized for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of 293.34 g/mol. The compound features a thiazole ring with a 3,4-dimethoxyphenyl group and an ethyl carboxylate moiety. The synthesis typically involves:
- Condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Cyclization in the presence of an acid catalyst to form the thiazole ring.
- Esterification with ethyl chloroformate to yield the final product .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy has been evaluated against various pathogens using minimum inhibitory concentration (MIC) assays. For instance:
- Staphylococcus aureus : MIC values reported as low as 0.22 μg/mL.
- Staphylococcus epidermidis : Similar effectiveness noted in biofilm inhibition studies .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 Value (μM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen (10.38) |
| A549 | 12.5 | Doxorubicin (15.0) |
These results indicate that this compound may be a promising candidate for further development in cancer therapeutics .
The proposed mechanism behind its biological activity includes:
- Induction of Apoptosis : The compound increases p53 expression levels and activates caspase-3 pathways in cancer cells, leading to programmed cell death.
- Inhibition of Key Enzymes : It may act as an inhibitor of specific enzymes involved in tumor progression and survival .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study demonstrated its effectiveness against various cancer cell lines with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Studies : Another investigation showed that this compound could inhibit biofilm formation in pathogenic bacteria, suggesting its utility in treating infections resistant to conventional antibiotics .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate?
The compound can be synthesized via cyclocondensation reactions, such as the Hantzsch thiazole synthesis. A typical approach involves reacting a β-keto ester derivative (e.g., ethyl 3,4-dimethoxyphenylglyoxylate) with thiourea or thioamides in the presence of a base. For example, ethyl 2-bromoacetate and thiourea under basic conditions form thiazole intermediates, which can be further functionalized . Adjusting substituents requires careful selection of precursors (e.g., 3,4-dimethoxybenzaldehyde derivatives) and optimization of reaction conditions (e.g., solvent, temperature) to ensure regioselectivity .
Q. How can the compound’s purity and structure be validated post-synthesis?
Methodological validation involves:
- Chromatography : HPLC or TLC to assess purity.
- Spectroscopy :
- 1H/13C NMR to confirm substituent positions (e.g., methoxy groups at C3/C4 of the phenyl ring, ethyl ester resonance at ~4.3 ppm).
- FTIR to identify carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations.
Advanced Research Questions
Q. How do electronic effects of 3,4-dimethoxyphenyl substituents influence the thiazole ring’s reactivity?
The electron-donating methoxy groups increase electron density on the phenyl ring, stabilizing the thiazole via resonance. This impacts reactivity:
- Nucleophilic substitution : The 2-position of the thiazole becomes less electrophilic, reducing susceptibility to nucleophilic attack.
- Electrophilic aromatic substitution : Methoxy groups direct incoming electrophiles to the ortho/para positions of the phenyl ring. X-ray crystallography (e.g., monoclinic P21/c symmetry in similar dimethoxyphenyl derivatives) reveals planar conformations that enhance π-π stacking in biological targets .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from:
- Structural analogs : Minor substituent changes (e.g., replacing methoxy with chloro groups) alter binding affinity.
- Assay conditions : Variations in cell lines, solvent (DMSO vs. aqueous buffer), or concentration ranges (IC50 vs. MIC). To reconcile data, conduct dose-response assays under standardized conditions and compare with structurally characterized analogs (e.g., ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate) .
Q. How can computational methods optimize reaction yields for derivatives of this compound?
Retrosynthetic AI tools (e.g., Template_relevance models) predict feasible routes by analyzing databases like Reaxys or Pistachio. For example:
- Precursor scoring : Prioritize precursors with high compatibility (e.g., 3,4-dimethoxybenzoyl chloride for acylation).
- Reaction feasibility : Assess steric hindrance at the thiazole’s 4-carboxylate position using DFT calculations. Experimental validation via small-scale trials (e.g., 1 mmol reactions) minimizes resource waste .
Methodological Considerations
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Synthetic Optimization Table :
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Contradiction Analysis Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
